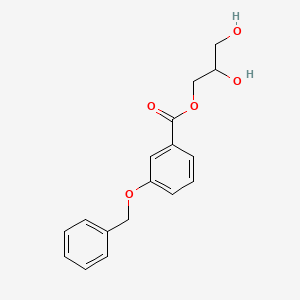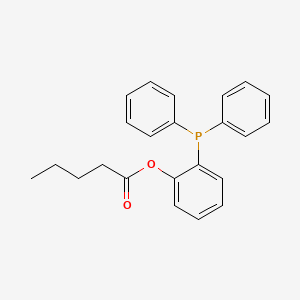![molecular formula C18H27NO B14198960 2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol CAS No. 922191-53-5](/img/structure/B14198960.png)
2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl group, a methylbutenyl group, and a methylphenol group, making it a complex molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol typically involves multiple steps, including the formation of the cyclohexyl and methylbutenyl groups, followed by their attachment to the amino and methylphenol groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol include:
- 2-[[(1S,2R)-1-cyclohexyl-2-methylbut-3-enyl]amino]-3-methylphenol
- (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
922191-53-5 |
|---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-[[(1S,2R)-1-cyclohexyl-2-methylbut-3-enyl]amino]-3-methylphenol |
InChI |
InChI=1S/C18H27NO/c1-4-13(2)17(15-10-6-5-7-11-15)19-18-14(3)9-8-12-16(18)20/h4,8-9,12-13,15,17,19-20H,1,5-7,10-11H2,2-3H3/t13-,17-/m1/s1 |
InChI Key |
HIBGWKLZMLIBJZ-CXAGYDPISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)O)N[C@@H](C2CCCCC2)[C@H](C)C=C |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(C2CCCCC2)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


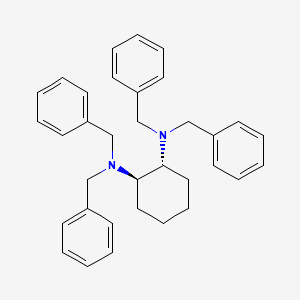
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
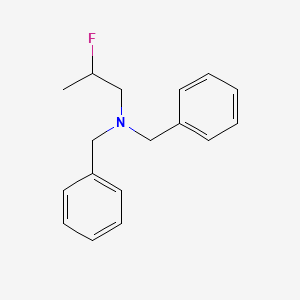
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
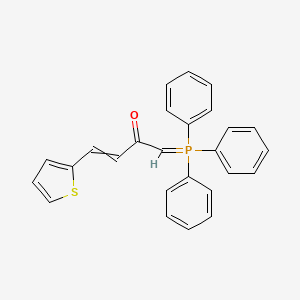
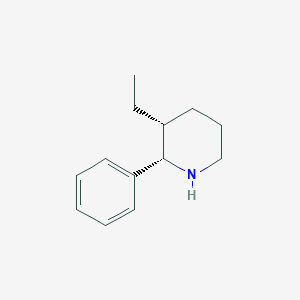
![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)




![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
